molecular formula C8H10O3 B12621932 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid CAS No. 920760-26-5

3-(3-Oxocyclopent-1-en-1-yl)propanoic acid

Cat. No.: B12621932
CAS No.: 920760-26-5
M. Wt: 154.16 g/mol
InChI Key: OMYHDCWZPFZMSM-UHFFFAOYSA-N
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Description

3-(3-Oxocyclopent-1-en-1-yl)propanoic acid is a chemical compound featuring a cyclopentenone ring system, a structure recognized as a valuable scaffold in organic synthesis and medicinal chemistry research. Its molecular formula is C 8 H 10 O 3 . This compound is part of a class of cyclopentenone derivatives that are of significant interest in scientific research . The core research value of this compound lies in its functionalized structure, which combines an acidic carboxylic acid terminus with a reactive, unsaturated ketone (3-oxocyclopent-1-en-1-yl) group. This makes it a versatile building block (synthon) for the synthesis of more complex molecules. While specific biological activity data for this exact compound is limited in the public domain, structurally related cyclopentenone-propanoic acid derivatives and esters are actively investigated in various research fields . For instance, the methyl ester analog of this compound, methyl 3-(3-oxocyclopenten-1-yl)propanoate, is a known pharmaceutical intermediate offered by fine chemical suppliers . Furthermore, related cyclopentenone structures are found in metabolites isolated from fungal species such as Trichoderma , which are studied for their diverse biological activities . The compound's mechanism of action in any specific biological context would be highly dependent on the final molecular architecture it is incorporated into, but often involves interactions with biological targets through its electrophilic enone system. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

920760-26-5

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-(3-oxocyclopenten-1-yl)propanoic acid

InChI

InChI=1S/C8H10O3/c9-7-3-1-6(5-7)2-4-8(10)11/h5H,1-4H2,(H,10,11)

InChI Key

OMYHDCWZPFZMSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1CCC(=O)O

Origin of Product

United States

Preparation Methods

Method 1: One-Pot Synthesis

A notable method involves a one-pot synthesis that combines cyclopentanone, morpholine, and acrylate in a single reaction vessel:

  • Reagents : Cyclopentanone, morpholine, p-methyl benzenesulfonic acid, and an acrylate (e.g., ethyl acrylate).

  • Procedure :

    • The reaction begins by heating cyclopentanone and morpholine in a high boiling non-protonic solvent (such as toluene) under reflux for about 2–3 hours.
    • After cooling to approximately 85°C, the acrylate is added dropwise over 4 hours.
    • The mixture is then allowed to react for an additional 2–4 hours before cooling and filtering to obtain the crude product, which is further purified through distillation.
  • Yield : This method reportedly achieves yields greater than or equal to 90%.

Method 2: Hydrolysis of Esters

Another approach involves the hydrolysis of esters derived from cyclopentanone:

  • Reagents : Cyclopentanone, a suitable alkyl acrylate, and inorganic bases (e.g., sodium hydroxide).

  • Procedure :

    • Initially, cyclopentanone is reacted with an alkyl acrylate to form an ester.
    • This ester undergoes hydrolysis in the presence of an inorganic base and alcohol at controlled temperatures (60–65°C).
    • The pH is adjusted using hydrochloric acid to isolate the desired propanoic acid.
  • Yield : Similar high yields are reported with this method as well.

Method 3: Alternative Synthetic Routes

Other synthetic routes have been explored in literature that utilize different starting materials or conditions:

  • Reagents : Cyclopentanol or cyclopentene derivatives can also be used as starting materials.

  • Procedure :

    • These compounds are subjected to alkali treatment or reacted with various electrophiles to yield propionic acid derivatives.
  • Key Findings :

    • These alternative methods may offer different advantages in terms of raw material availability or specific reaction conditions that favor certain product yields.

The following table summarizes the key aspects of the different preparation methods for 3-(3-oxocyclopent-1-en-1-yl)propanoic acid:

Method Starting Materials Key Reagents Yield (%) Notes
One-Pot Synthesis Cyclopentanone, Morpholine p-Methyl benzenesulfonic acid, Acrylate ≥90 Simplified process; high yield
Hydrolysis of Esters Cyclopentanone, Alkyl Acrylate Sodium Hydroxide ≥90 Effective for ester derivatives
Alternative Routes Cyclopentanol/Cyclopentene Various Electrophiles Variable Offers flexibility in raw materials

Chemical Reactions Analysis

Types of Reactions: 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted cyclopentenone derivatives.

Scientific Research Applications

Medicinal Chemistry

One prominent application of 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid is in the field of medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its structural similarity to prostanoic acid derivatives suggests that it may influence biological pathways associated with inflammation and pain modulation.

Case Study: Synthesis of Derivatives

Research conducted by Young et al. (2000) demonstrated the synthesis of various derivatives from 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid, which exhibited promising anti-inflammatory properties. The study highlighted the compound's ability to modulate cyclooxygenase activity, which is crucial in the inflammatory response .

Organic Synthesis

The compound serves as a useful intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including cycloaddition reactions and the formation of complex molecules.

Case Study: Diels-Alder Reactions

In a study by Yeh et al. (2006), 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid was utilized in Diels-Alder reactions to produce bicyclic compounds. These reactions are essential in synthesizing natural products and pharmaceuticals, demonstrating the compound's versatility as a building block in organic synthesis .

Agricultural Science

Another significant application of 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid is in agricultural science, particularly as a potential herbicide or plant growth regulator. Its ability to interact with plant metabolic pathways could lead to enhanced crop yields or effective weed management strategies.

Case Study: Plant Growth Regulation

Research has indicated that compounds with similar structures can influence plant growth by modulating hormonal pathways. Future studies on 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid could explore its effects on plant growth regulation and herbicidal activity.

Mechanism of Action

The mechanism of action of 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid involves its interaction with biological targets, leading to its antibacterial effects. The compound likely interferes with essential bacterial processes, such as cell wall synthesis or protein function, resulting in the inhibition of bacterial growth . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity Cyclopentenone Core: The α,β-unsaturated ketone in 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid enables conjugation and electrophilic reactivity, facilitating reactions like Michael additions or Diels-Alder cyclizations. This contrasts with 3-(methylthio)propanoic acid methyl ester, where the thioether group enhances volatility and aroma properties in pineapples . Chlorinated Phenyl Derivatives: Chlorine atoms in 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid increase lipophilicity and antimicrobial potency by disrupting bacterial membranes . Sulfonamide Functionalization: The sulfamoyl group in 3-(N-sulfamoylphenylamino)propanoic acid improves water solubility and bioavailability, making it a versatile intermediate for drug discovery .

Biological Activity and Applications Antimicrobial vs. Aroma Roles: Chlorinated phenylpropanoic acids (e.g., compound 1 in ) exhibit selective antimicrobial activity, whereas sulfur-containing esters (e.g., 3-(methylthio)propanoic acid methyl ester) contribute to fruit aroma profiles . Natural vs. Synthetic Derivatives: Natural derivatives like 3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid from Ephedra intermedia may possess antioxidant properties due to phenolic hydroxyl groups , while synthetic analogs (e.g., sulfonamides) target specific biochemical pathways .

Esterified derivatives (e.g., methyl/ethyl esters) exhibit higher volatility, critical for flavor compounds, whereas free carboxylic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) are more bioactive due to improved hydrogen-bonding capacity .

Biological Activity

3-(3-Oxocyclopent-1-en-1-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H10O3
  • Molecular Weight : 154.163 g/mol
  • CAS Number : 920760-26-5

The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as a bioisostere for carboxylic acids, which are known for their significant role in drug design. The cyclopentane moiety allows for unique interactions that can enhance potency and selectivity in biological assays.

1. Antioxidant Activity

Studies have shown that 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid possesses antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various assays. For instance, its derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

3. Cytotoxicity

Research indicates that 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid exhibits cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF-7). The IC50 values observed in these studies suggest that the compound could be developed into a chemotherapeutic agent.

Cell LineIC50 Value (µM)Reference
MCF-71.32
Other LinesVaries

Study on Cyclopentane Derivatives

A study evaluated the biological activity of various cyclopentane derivatives, including 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid. The results indicated that these compounds exhibited significant binding affinity to thromboxane-A2 receptors, which are associated with vascular functions and inflammation. The derivatives were found to have comparable or superior activity compared to traditional carboxylic acid analogs .

In Vivo Toxicity Assessment

In toxicity studies, propanoic acid derivatives were administered to animal models to assess their safety profile. The LD50 values indicated moderate toxicity levels, with specific observations of gastrointestinal irritation and liver congestion at higher doses . These findings underscore the importance of careful dosage management in therapeutic applications.

Q & A

Q. What are the best practices for disposing of waste containing this compound?

  • Methodological Answer : Neutralize acidic waste with sodium bicarbonate (1:1 molar ratio) before incineration. Collect organic solvents (e.g., ethyl acetate) in halogen-free containers for licensed waste management. Consult institutional EH&S guidelines, referencing SDS protocols for structurally similar carboxylic acids .

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